N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a hydroxy-substituted ethyl linker bridging two distinct moieties: a 1-methyl-1H-pyrrol-2-yl group and a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-22-8-2-3-12(22)13(23)9-20-14(24)15(25)21-11-6-4-10(5-7-11)16(17,18)19/h2-8,13,23H,9H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAAFMSQAHKDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohols or amines.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related amides and ethanediamides documented in the literature. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Structural Divergences and Implications
Heterocyclic Moieties: The target compound’s 1-methyl-1H-pyrrol-2-yl group distinguishes it from indole-containing analogs (e.g., ). Piperidine/pyrrolidine substitutions in and highlight the role of nitrogen-containing rings in modulating pharmacokinetics (e.g., bioavailability, half-life) .
Trifluoromethyl Phenyl Group :
- Shared with and compounds, the 4-(trifluoromethyl)phenyl group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to improve CNS penetration or target engagement .
Hydroxyethyl Linker :
- The hydroxy group in the target compound may facilitate hydrogen bonding with biological targets, analogous to the hydroxy-acetyl group in ’s kinase inhibitor candidate .
Pharmacological Considerations
- Beta-3 Adrenoceptor Agonists: underscores the challenges of translating preclinical efficacy (e.g., rodent models) to humans due to receptor heterogeneity. Structural features in the target compound (e.g., trifluoromethyl, pyrrole) may require optimization for human beta-3 AR selectivity .
- Toxicological Profiles : ’s cooling agent exhibits low toxicity in rodents, suggesting that amides with small heterocycles (e.g., pyrrole, pyrazole) may have favorable safety profiles .
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
- Introduction of Hydroxyethyl Group : A nucleophilic substitution reaction using ethylene oxide introduces the hydroxyethyl group.
- Formation of the Ethanediamide Core : The final step involves coupling the hydroxyethyl-pyrrole intermediate with an appropriate trifluoromethyl-substituted phenyl amine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the naphthamide core participates in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and receptor binding, leading to various pharmacological effects.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as a multitarget antidiabetic agent. For instance, a related compound exhibited promising results against key antidiabetic targets:
| Target Enzyme | IC50 (μM) | Percent Inhibition at 500 μM |
|---|---|---|
| α-Glucosidase | 6.28 | 78.85% |
| α-Amylase | 4.58 | 73.08% |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | 88.35% |
| DPPH Antioxidant Assay | 2.36 | Not specified |
These findings indicate that similar compounds may exhibit significant inhibitory effects on these enzymes, thereby contributing to blood glucose regulation and antioxidant activity .
Antimicrobial and Anti-inflammatory Properties
Other studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory properties. For example:
- Antimicrobial Activity : Compounds sharing structural features with this compound have been shown to inhibit bacterial growth in vitro.
- Anti-inflammatory Effects : Research indicates that such compounds can downregulate pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.
Case Studies
A notable case study involved the evaluation of a similar pyrrole-based compound in vivo, demonstrating its efficacy in reducing hyperglycemia in diabetic mice models without significant toxicity . The study utilized various concentrations of the compound to observe dose-dependent effects on blood glucose levels and overall metabolic health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
